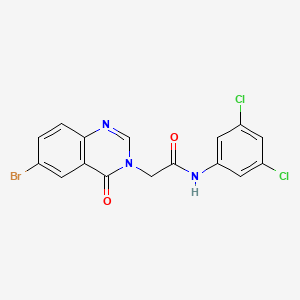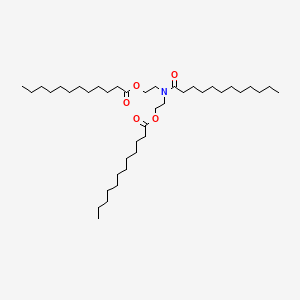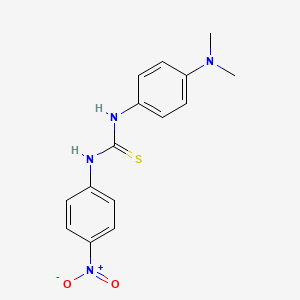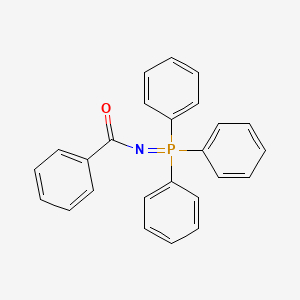![molecular formula C22H12O2 B11948534 Dibenz[a,j]anthracene-7,14-dione](/img/structure/B11948534.png)
Dibenz[a,j]anthracene-7,14-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[a,j]anthracene-7,14-dione is an organic compound with the chemical formula C22H12O2. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is formed during the incomplete combustion of organic matter . This compound is known for its unique structure, which includes two benzene rings fused to an anthracene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[a,j]anthracene-7,14-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the oxidative cyclization of suitable aromatic precursors using reagents such as potassium permanganate or chromium trioxide . The reaction conditions often require elevated temperatures and the presence of a solvent like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of dibenzo[a,j]anthracene-7,14-dione is less common due to its specialized applications. when produced, it is typically synthesized in small quantities for research purposes. The process involves similar oxidative cyclization methods as those used in laboratory settings but scaled up to accommodate larger volumes .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo[a,j]anthracene-7,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the dione to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of quinones and other oxygenated derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Dibenzo[a,j]anthracene-7,14-dione has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Studied for its potential use in developing new therapeutic agents, particularly in cancer research due to its structural similarity to other bioactive PAHs.
Wirkmechanismus
The mechanism of action of dibenzo[a,j]anthracene-7,14-dione involves its interaction with cellular components, particularly DNA. The compound can undergo metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and potentially carcinogenic effects . The molecular targets include various enzymes involved in the metabolic activation process, and the pathways involved are primarily related to oxidative stress and DNA damage response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzo[a]pyrene
- Dibenzo[a,h]anthracene
- Chrysene
- Anthracene
Uniqueness
Dibenzo[a,j]anthracene-7,14-dione is unique due to its specific structure, which includes two benzene rings fused to an anthracene core. This structure imparts distinct chemical and physical properties, making it a valuable compound for studying the behavior of polycyclic aromatic hydrocarbons and their derivatives .
Eigenschaften
IUPAC Name |
pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,13-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12O2/c23-21-17-11-9-13-5-1-3-7-15(13)19(17)22(24)20-16-8-4-2-6-14(16)10-12-18(20)21/h1-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAQPZPSURWPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=C(C3=O)C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.2]oct-7-ene-2,5-diol](/img/structure/B11948474.png)

![3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11948487.png)

![13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane](/img/structure/B11948498.png)



![1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene](/img/structure/B11948509.png)


![2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B11948513.png)
